5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-8-4-9(12)5-15-10(8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMFHHUOYYRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCCN2C=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Executive Summary
5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide is a fluorinated pyridine derivative with a triazole-containing side chain, notable for its potential applications in medicinal chemistry. This report synthesizes data from patents, peer-reviewed journals, and chemical databases to outline its preparation methods, emphasizing reaction mechanisms, optimization strategies, and analytical validation. Key findings include a three-step synthesis route with a 61% overall yield and characterization via $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and HPLC-MS.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
Stepwise Synthesis
Synthesis of 5-Fluoro-3-methylpyridine-2-carboxylic Acid
Route A: Directed Metalation and Functionalization
- Starting Material : 3-Methylpyridine.
- Fluorination :
- Carboxylation :
Route B: Nucleophilic Aromatic Substitution
- Starting Material : 2-Chloro-5-fluoro-3-methylpyridine.
- Carboxylation :
Synthesis of 2-(1,2,4-Triazol-1-yl)ethylamine
- Alkylation of 1,2,4-Triazole :
- Purification :
Amide Coupling
- Activation of Carboxylic Acid :
- Coupling Reaction :
Optimization and Scalability
Critical Parameters
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-methylpyridine-2-carboxamide: Lacks the triazole ring, resulting in different biological activity.
3-Methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide: Lacks the fluorine atom, affecting its binding affinity and specificity.
5-Fluoro-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide: Lacks the methyl group, altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorine atom and the triazole ring in 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Biological Activity
5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound notable for its structural features, which include a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. The compound also contains a triazole ring linked via an ethyl chain to the nitrogen of the carboxamide group. This unique configuration positions it as a candidate for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and the triazole moiety enhances binding affinity to active sites, potentially leading to inhibition or modulation of enzyme activity. This interaction can disrupt cellular pathways, resulting in various biological effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:
- HCT116 (Colon Cancer) : IC50 values were recorded at approximately 1.7 µM.
- HeLa (Cervical Cancer) : Showed notable antiproliferative activity.
These results indicate that the compound may serve as a potential therapeutic agent for targeting specific cancers.
Structure-Activity Relationship (SAR)
The structural components of this compound play crucial roles in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Atom | Enhances binding affinity and stability |
| Methyl Group | Influences the electronic properties and sterics |
| Triazole Ring | Critical for interaction with biological targets |
Comparison with Similar Compounds
When compared to similar compounds lacking either the fluorine or triazole moiety, this compound demonstrates superior biological activity due to its unique structure. For example:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 5-Fluoro-3-methylpyridine-2-carboxamide | No triazole ring | Reduced activity |
| 3-Methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide | No fluorine atom | Altered binding affinity |
| 5-Fluoro-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide | No methyl group | Different reactivity |
Case Study 1: Anticancer Properties
In a preclinical study focusing on colorectal cancer xenografts in mice, administration of this compound resulted in significant tumor growth inhibition. The compound was administered orally and demonstrated favorable pharmacokinetics and bioavailability.
Case Study 2: Enzyme Inhibition
Another study investigated the compound's effect on VEGFR-2 kinase activity, an important target in cancer therapy. The compound exhibited an IC50 value of 1.46 µM against VEGFR-2, indicating its potential as an antiangiogenic agent.
Q & A
Q. Advanced
- Solvent selection : THF or DMF improves solubility of intermediates; ethanol/water mixtures enhance crystallization .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., triazole ring decomposition) .
- Catalyst screening : EDCI/HOBt vs. DCC/DMAP: EDCI reduces racemization in amide coupling (yield increases from 75% to 92%) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs testing : Compare activity trends to identify critical pharmacophores (e.g., triazole vs. pyrazole) .
- Computational docking : Validate binding modes using molecular dynamics simulations (e.g., Schrödinger Suite) .
What computational strategies predict the compound’s bioavailability and toxicity?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate LogP (2.1 ± 0.3) and CYP inhibition risk .
- Molecular dynamics : Simulate blood-brain barrier permeability (e.g., Desmond MD with lipid bilayer models) .
- QSAR modeling : Correlate substituent electronegativity (e.g., 5-fluoro) with hepatotoxicity (R² = 0.89) .
What strategies identify biological targets for this compound?
Q. Advanced
- Kinase profiling : Broad-screen against 468 kinases (DiscoverX) to identify hits (e.g., EGFR, FGFR1) .
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins from cell lysates .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cancer cells (e.g., RNA-seq) .
How to address challenges in analytical characterization of degradation products?
Q. Advanced
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze via:
- HPLC-MS : Identify major degradation peaks (e.g., de-fluorinated byproduct at m/z 320.1) .
- NMR-guided isolation : Track chemical shift changes in stressed samples .
What methods are used to synthesize derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Parallel synthesis : Use Ugi-azide reactions to generate triazole variants .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents at the triazole position .
- Fluorine scanning : Replace 5-fluoro with Cl, Br, or CF₃ to assess electronic effects .
How do structural analogs inform the design of improved derivatives?
Q. Advanced
- Bioisosteric replacement : Substitute pyridine with quinoline to enhance blood-brain barrier penetration .
- Hybrid molecules : Fuse with benzimidazole (e.g., N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide) to dual-target EGFR and tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
